(4,6-Dichloropyrimidin-2-yl)methanamine
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Overview
Description
(4,6-Dichloropyrimidin-2-yl)methanamine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring and an amine group attached to the 2 position via a methylene bridge. It is of significant interest due to its versatile applications in various fields such as medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyrimidin-2-yl)methanamine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with chlorinating agents such as phosphorus oxychloride or sulfur oxychloride in the presence of a base like boric acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The chlorination step is carefully controlled to achieve high yields and purity. The final product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloropyrimidin-2-yl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents such as DMF or ethanol.
Major Products Formed
Aminated Derivatives: Substitution of chlorine atoms with amine groups.
Biaryl Derivatives: Products of coupling reactions with aryl halides.
Scientific Research Applications
(4,6-Dichloropyrimidin-2-yl)methanamine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Biology: Used in the study of enzyme inhibitors and receptor modulators.
Material Science: Employed in the development of novel materials with specific electronic properties.
Agrochemicals: Utilized in the synthesis of herbicides and fungicides.
Mechanism of Action
The mechanism of action of (4,6-Dichloropyrimidin-2-yl)methanamine involves its interaction with various molecular targets. The compound can form hydrogen bonds with biomolecules, influencing their activity. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar structure but lacks the methylene bridge.
4,6-Dichloropyrimidine-5-carbaldehyde: Contains an aldehyde group instead of an amine group.
Uniqueness
(4,6-Dichloropyrimidin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of the methylene bridge, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(4,6-dichloropyrimidin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-4(7)10-5(2-8)9-3/h1H,2,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTCVVQUVCTARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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